Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
“Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate” is a compound containing a thiazole ring and a bicyclic pentane structure. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bicyclic pentane structure would add complexity to the molecule, and may influence its reactivity and properties.Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. Thiazoles in general can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- For instance, sulfathiazole is an antimicrobial drug that contains a thiazole moiety . Researchers have synthesized various thiazole derivatives and evaluated their antibacterial and antifungal effects.
- Researchers have assessed the anti-inflammatory effects of thiazole derivatives using animal models and standard drugs like diclofenac sodium .
- For example, N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives have demonstrated antioxidant potential .
- Ritonavir , an antiretroviral drug, contains a thiazole ring and is used in the treatment of HIV infection .
Antimicrobial Activity
Anti-Inflammatory Potential
Antioxidant Properties
Antiviral Applications
Biological Activity in Cancer Treatment
Supramolecular Chemistry and Materials Science
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSXDVBEIWWECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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